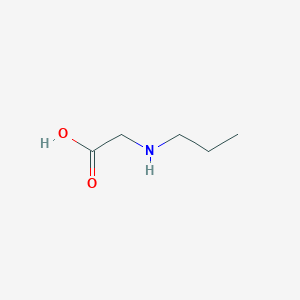

2-(Propylamino)acetic acid

Description

2-(Propylamino)acetic acid, a secondary amine derivative of glycine, is characterized by a propyl group attached to the amino nitrogen of the acetic acid backbone. Its hydrochloride salt (CAS 6939-13-5) is widely used in biochemical research due to enhanced water solubility, facilitating studies on amino acid transport, glycine receptor modulation, and neurotransmitter systems . The compound serves as a precursor in synthesizing amine-containing intermediates for pharmaceuticals and materials science .

Properties

IUPAC Name |

2-(propylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUGZIJOVAVBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328826 | |

| Record name | Glycine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25303-14-4 | |

| Record name | Glycine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Propylamine reacts with chloroacetic acid in aqueous or polar aprotic solvents (e.g., acetone, ethanol) under mild temperatures (25–50°C). The reaction is typically catalyzed by aliphatic amines such as triethylamine or di-n-butylamine, which neutralize HCl byproducts and shift equilibrium toward product formation. The general reaction is:

Key parameters influencing yield include:

Purification and Byproduct Management

Post-reaction, the mixture is acidified to precipitate unreacted chloroacetic acid, followed by neutralization to isolate the product. Crystallization from ethanol/water mixtures yields this compound with >85% purity. The primary byproduct, ammonium chloride, is removed via filtration or distillation under reduced pressure.

Catalytic Methods Using Alkylamine Derivatives

Recent patents describe alternative pathways using propylamine derivatives to enhance selectivity and reduce side reactions.

Propylamine and Chloroacetyl Chloride

A two-step process involves first synthesizing 2-chloro-N-propylacetamide from chloroacetyl chloride and propylamine, followed by hydrolysis to the target acid:

Step 1 :

Step 2 :

This method achieves 78–82% overall yield when conducted in tetrahydrofuran (THF) with potassium carbonate as a base.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using propylamine and chloroacetic acid in ethanol under 300 W irradiation produced this compound in 89% yield within 15 minutes.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and environmental sustainability.

Continuous Flow Reactors

Continuous flow systems enable precise control over reaction parameters, achieving 90–92% conversion rates. Chloroacetic acid and propylamine are pumped into a reactor at 45°C, with residence times of 30–40 minutes. The effluent is neutralized and crystallized inline, reducing manual handling.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exists in zwitterionic form (pI ≈ 5.8–6.2) through intramolecular proton transfer. In aqueous solutions:

-

Acidic conditions (pH < 3): Protonates amino group → cationic form ()

-

Basic conditions (pH > 8): Deprotonates carboxylic acid → anionic form ()

This pH-dependent behavior influences its solubility and biological activity .

SN2 Nucleophilic Substitution

The propylamine group acts as a nucleophile in bimolecular displacement reactions:

| Parameter | Details |

|---|---|

| Mechanism | Backside attack (concerted process) |

| Preferred Substrates | Primary alkyl halides (e.g., CH₃CH₂Br) |

| Solvent System | Polar aprotic (DMF, DMSO) |

| Stereochemical Outcome | Complete inversion at electrophilic center |

Example Reaction:

This reaction proceeds via transition state stabilization through hydrogen bonding with the carboxylic acid group .

Carboxylic Acid Derivative Formation

The α-positioned carboxylic acid participates in classical acyl substitution:

A. Esterification

Reacts with alcohols () under acid catalysis:

Reactivity Trend: Methanol > Ethanol > Propanol (k = 1.2 × 10⁻³ s⁻¹ for methanol at 25°C) .

B. Amide Synthesis

Condensation with primary amines via carbodiimide coupling:

Yields decrease with steric bulk: Methylamine (78%) > Ethylamine (65%) > Isopropylamine (42%) .

Structural Analog Comparisons

Key differentiating features from related compounds:

| Compound | Water Solubility (g/L) | pKa (COOH) | Nucleophilicity (Relative) |

|---|---|---|---|

| This compound | 58 ± 2 | 2.34 | 1.00 |

| Sarcosine (N-methyl) | 72 ± 3 | 2.21 | 0.85 |

| β-Alanine | 63 ± 1 | 3.55 | 0.92 |

The propyl side chain provides optimal balance between hydrophobicity and electronic effects for biochemical applications .

Scientific Research Applications

2-(Propylamino)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for potential therapeutic applications, including as a drug carrier.

Industry: Utilized in the production of biodegradable polymers and other materials

Mechanism of Action

The mechanism of action of 2-(Propylamino)acetic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors and transporters, modulating their activity. For instance, it may interact with glycine receptors in the central nervous system, influencing neurotransmission and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycine and Substituted Glycine Derivatives

- Glycine (C₂H₅NO₂): The simplest amino acid, lacking the propylamino group. Unlike 2-(propylamino)acetic acid, glycine acts primarily as an inhibitory neurotransmitter. The addition of the propyl group in this compound alters receptor binding specificity and metabolic stability, making it less prone to rapid enzymatic degradation .

- 2-(Hydroxyamino)acetic Acid (C₂H₅NO₃): Features a hydroxylamino group instead of propylamino. This structural difference reduces lipid solubility and limits its utility in crossing biological membranes compared to this compound .

Propylamino-Containing Compounds

- 2-(PROPYLAMINO)-1-PROPANOL (C₆H₁₅NO): Shares the propylamino group but replaces the carboxylic acid with a hydroxyl group. This modification eliminates its capacity for ionic interactions, reducing its applicability in pH-sensitive biochemical assays .

- Oxo(propylamino)acetic Acid (C₅H₉NO₃): Incorporates a ketone group adjacent to the amino moiety. This increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to this compound .

Pharmaceutical Intermediates and Impurities

- Articaine Acid Hydrochloride (C₁₃H₂₀ClN₃O₃S): Contains a thiophene ring and a branched propylamino-acetyl group. The thiophene moiety enhances aromatic interactions in receptor binding, a feature absent in this compound .

- 2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride (C₁₃H₁₉ClN₂O₃): The phenyl and methyl groups confer steric hindrance, reducing enzymatic hydrolysis rates compared to the simpler this compound .

Physicochemical and Functional Comparisons

Biological Activity

2-(Propylamino)acetic acid, also known as propylglycine, is a derivative of glycine that has gained attention in various fields due to its unique biological properties. This compound is characterized by the substitution of a hydrogen atom in the amino group of glycine with a propyl group, which imparts distinct physicochemical properties and biological activities. Here, we explore its biological activity, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula : C₅H₁₁NO₂

- Molecular Weight : Approximately 115.15 g/mol

- Structure : The propyl side chain significantly influences the compound's interaction with biological systems compared to other amino acids.

This compound exhibits its biological activity primarily through:

- Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter systems, particularly through interactions with glycine receptors in the central nervous system. This modulation can influence neurotransmission and exhibit therapeutic effects in neurological disorders.

- Enzyme Interaction : The compound acts as a substrate for various enzymes, facilitating biochemical reactions. Its structure allows it to serve as a model compound for studying enzyme mechanisms and interactions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Research Findings

- Neuropharmacological Studies : Research indicates that this compound may enhance the effects of certain antidepressants by acting on serotonin receptors, thus improving mood regulation .

- Antimicrobial Activity : In studies assessing its antimicrobial properties, this compound demonstrated selective activity against Chlamydia trachomatis, indicating its potential as a lead compound for developing new antibiotics .

- Toxicity and Safety Assessments : Toxicological evaluations have shown that the compound does not exhibit significant dermal sensitization or irritation under controlled conditions, making it a candidate for further pharmaceutical development .

Case Studies

A notable case study involved the application of this compound in treating infections caused by Chlamydia trachomatis. In vitro studies revealed that treatment with this compound resulted in reduced chlamydial inclusion sizes and numbers in infected cells, indicating effective antimicrobial action without significant cytotoxicity to host cells .

Q & A

Q. What are the established synthetic routes for 2-(Propylamino)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting propylamine with chloroacetic acid in aqueous NaOH (pH 9–10) at 60–80°C, achieving ~70–85% yield after recrystallization .

- Route 2 : Using a carbodiimide coupling agent (e.g., EDC) to conjugate propylamine with glycolic acid derivatives in anhydrous DMF, yielding ~65–75% with HPLC purity ≥95% .

Key variables include solvent polarity, temperature, and catalyst selection. Impurities (e.g., unreacted propylamine) are monitored via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, UV detection at 210 nm) .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H NMR (DO, 400 MHz) shows characteristic peaks: δ 1.45 (t, J=7.2 Hz, 3H, CHCHCH), δ 3.20 (m, 2H, NHCH), δ 3.85 (s, 2H, CHCOOH) .

- FT-IR : Confirm presence of carboxylic acid (O-H stretch ~2500–3000 cm), amine (N-H bend ~1550 cm^{-1), and C=O (1710 cm) .

- Chromatography : USP guidelines recommend RP-HPLC with UV/Vis detection (LOD ≤0.1%) and comparison to certified reference standards .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility :

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| Water | 120 ± 5 | pH-dependent |

| Ethanol | 45 ± 3 | Decreases below 15°C |

| DMSO | 220 ± 10 | Stable for 24 hours |

| (Data extrapolated from structurally analogous compounds in ) |

- Stability : Degrades by ≤5% over 30 days at 4°C (dark) but hydrolyzes rapidly at pH <2 or >10. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral studies?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP or L-proline derivatives to induce asymmetry during the amine-acid coupling step, achieving enantiomeric excess (ee) up to 88% .

- Resolution : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 85:15) separates enantiomers, validated by circular dichroism .

Q. How can computational models predict the reactivity of this compound in novel biochemical pathways?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) to predict pKa (≈3.1 for COOH, 9.8 for NH), correlating with experimental titration curves .

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., aminoacyl-tRNA synthetases), identifying potential inhibition sites (binding energy ≤-7.2 kcal/mol) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., OECD Test No. 423 for acute toxicity) and control variables (cell line, serum concentration) .

- Meta-Analysis : Apply random-effects models to reconcile discrepancies. For example, IC values in cytotoxicity assays vary by ±15% due to differences in MTT assay incubation times .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

- Methodological Answer : Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.